molecular formula C6H14ClN3O B8036304 4-Aminopiperidine-1-carboxamide hydrochloride

4-Aminopiperidine-1-carboxamide hydrochloride

Cat. No.: B8036304
M. Wt: 179.65 g/mol
InChI Key: AZMBCHSXJBAMPF-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C6H14ClN3O and a molecular weight of 179.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-1-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of piperidine with cyanogen bromide followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

4-Aminopiperidine-1-carboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

IUPAC Name

4-aminopiperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-5-1-3-9(4-2-5)6(8)10;/h5H,1-4,7H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMBCHSXJBAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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